molecular formula C19H21NO B324470 N-cyclohexyl-3-(1-naphthyl)acrylamide

N-cyclohexyl-3-(1-naphthyl)acrylamide

Cat. No.: B324470
M. Wt: 279.4 g/mol
InChI Key: DEVJSXVFEVKMAI-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexyl-3-(1-naphthyl)acrylamide is an acrylamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and a 1-naphthyl substituent at the β-position of the acrylamide backbone. Its structure combines a bulky aromatic naphthyl group with a lipophilic cyclohexyl moiety, distinguishing it from simpler acrylamide derivatives.

Properties

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

(E)-N-cyclohexyl-3-naphthalen-1-ylprop-2-enamide

InChI

InChI=1S/C19H21NO/c21-19(20-17-10-2-1-3-11-17)14-13-16-9-6-8-15-7-4-5-12-18(15)16/h4-9,12-14,17H,1-3,10-11H2,(H,20,21)/b14-13+

InChI Key

DEVJSXVFEVKMAI-BUHFOSPRSA-N

SMILES

C1CCC(CC1)NC(=O)C=CC2=CC=CC3=CC=CC=C32

Isomeric SMILES

C1CCC(CC1)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CCC(CC1)NC(=O)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Polar substituents (e.g., 2-hydroxyphenyl in ) improve aqueous solubility but may reduce bioavailability.
  • Bulky groups like triphenylsilyloxy () complicate synthesis but can enhance stability.

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